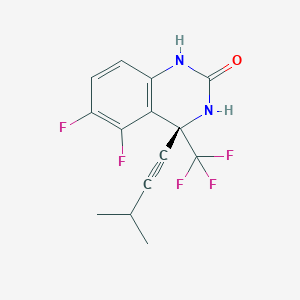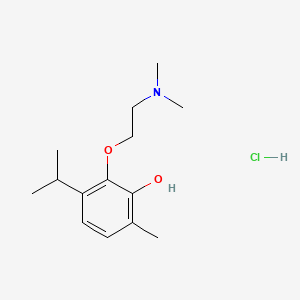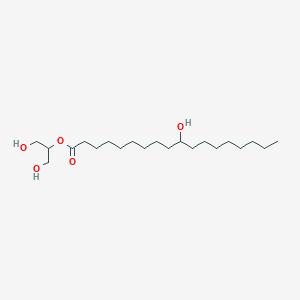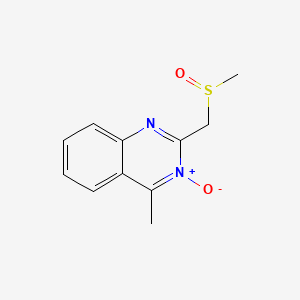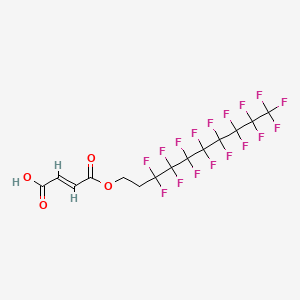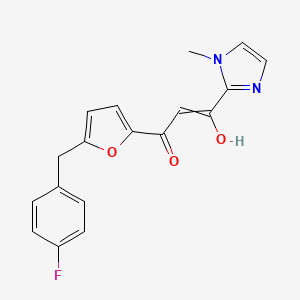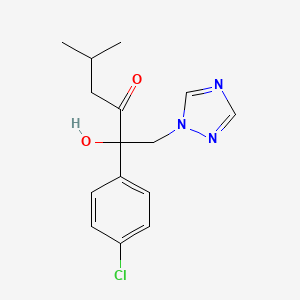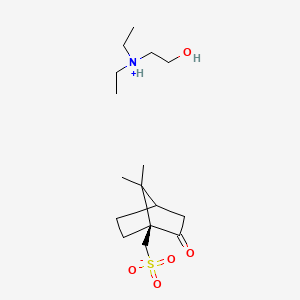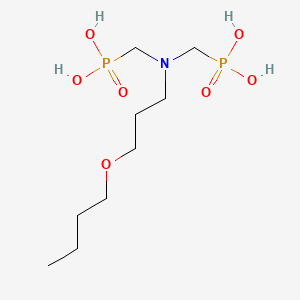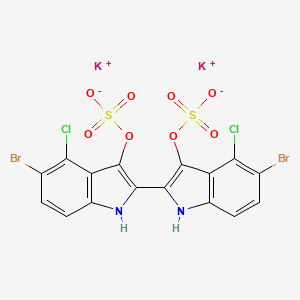
Dipotassium 5,5'-dibromo-4,4'-dichloro(2,2'-bi-1H-indole)-3,3'-diyl disulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium 5,5’-dibromo-4,4’-dichloro[2,2’-bi-1H-indole]-3,3’-diyl disulfate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and indole moieties, making it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 5,5’-dibromo-4,4’-dichloro[2,2’-bi-1H-indole]-3,3’-diyl disulfate typically involves multiple steps. The starting materials often include indole derivatives, which undergo bromination and chlorination reactions to introduce the bromine and chlorine atoms at specific positions on the indole ring. The final step involves the formation of the disulfate linkage, which is achieved through the reaction of the brominated and chlorinated indole with sulfur-containing reagents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reagent concentrations. The final product is purified using techniques such as crystallization, filtration, and chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium 5,5’-dibromo-4,4’-dichloro[2,2’-bi-1H-indole]-3,3’-diyl disulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfate linkage to thiols or other sulfur-containing groups.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
Dipotassium 5,5’-dibromo-4,4’-dichloro[2,2’-bi-1H-indole]-3,3’-diyl disulfate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of dipotassium 5,5’-dibromo-4,4’-dichloro[2,2’-bi-1H-indole]-3,3’-diyl disulfate involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine atoms, along with the indole moiety, enable it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5,5’-Dibromo-4,4’-dichloroindigo: A related compound with similar halogenation patterns but different applications.
Indigo derivatives: Compounds with structural similarities but varying functional groups and properties.
Uniqueness
Dipotassium 5,5’-dibromo-4,4’-dichloro[2,2’-bi-1H-indole]-3,3’-diyl disulfate is unique due to its specific combination of bromine, chlorine, and disulfate linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
93962-99-3 |
|---|---|
Fórmula molecular |
C16H6Br2Cl2K2N2O8S2 |
Peso molecular |
727.3 g/mol |
Nombre IUPAC |
dipotassium;[5-bromo-2-(5-bromo-4-chloro-3-sulfonatooxy-1H-indol-2-yl)-4-chloro-1H-indol-3-yl] sulfate |
InChI |
InChI=1S/C16H8Br2Cl2N2O8S2.2K/c17-5-1-3-7-9(11(5)19)15(29-31(23,24)25)13(21-7)14-16(30-32(26,27)28)10-8(22-14)4-2-6(18)12(10)20;;/h1-4,21-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
Clave InChI |
SKNMJUVRKWZGJV-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=C(C2=C1NC(=C2OS(=O)(=O)[O-])C3=C(C4=C(N3)C=CC(=C4Cl)Br)OS(=O)(=O)[O-])Cl)Br.[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


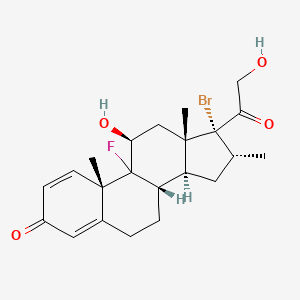
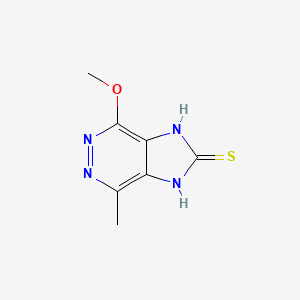
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide)](/img/structure/B12687741.png)
